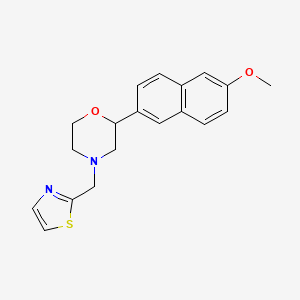![molecular formula C18H20N2O3 B5468559 2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID](/img/structure/B5468559.png)
2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is an organic compound with the molecular formula C17H19NO3. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. It features a complex structure with an isopropyl-substituted aniline moiety, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID typically involves multiple steps:
Formation of the Aniline Derivative: The initial step involves the preparation of 4-isopropylaniline through the alkylation of aniline with isopropyl halides under basic conditions.
Carbamoylation: The 4-isopropylaniline is then reacted with phosgene or a phosgene substitute to form the corresponding carbamoyl chloride.
Coupling Reaction: The carbamoyl chloride is then coupled with 4-aminophenylacetic acid under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle large-scale production.
Catalysts: The use of catalysts such as palladium or platinum can enhance the efficiency of the coupling reactions.
化学反応の分析
Types of Reactions
2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Material Science: This compound can be used in the development of polymers and resins with specific mechanical and thermal properties.
Biological Studies: It serves as a model compound in studies related to enzyme inhibition and protein binding.
作用機序
The mechanism of action of 2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID involves:
Molecular Targets: It primarily targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound inhibits the COX enzymes, leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.
類似化合物との比較
Similar Compounds
- 2-(4-{[(4-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID
- 2-(4-{[(4-ETHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID
- 2-(4-{[(4-PROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID
Uniqueness
- Structural Features : The presence of the isopropyl group in 2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets.
- Reactivity : The isopropyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications.
特性
IUPAC Name |
2-[4-[(4-propan-2-ylphenyl)carbamoylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)14-5-9-16(10-6-14)20-18(23)19-15-7-3-13(4-8-15)11-17(21)22/h3-10,12H,11H2,1-2H3,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOJAOHKHBJSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{[2-(4-Fluorophenyl)ethyl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B5468479.png)
![2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B5468482.png)
![1-{4-[5-({[3-(4-morpholinyl)propyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B5468490.png)
![6-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1H-indole](/img/structure/B5468497.png)


![1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5468549.png)
![N-cyclopropyl-2-[3-(1,2-dihydroacenaphthylen-5-ylcarbonyl)piperidin-1-yl]acetamide](/img/structure/B5468551.png)



![N-(3-{N-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5468575.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B5468581.png)
![(5Z)-3-benzyl-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5468583.png)
